N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine
Description
IUPAC Nomenclature and Systematic Identification
This compound is systematically identified through its Chemical Abstracts Service registry number 1038733-91-3, establishing its unique chemical identity in international databases. The compound adheres to IUPAC nomenclature conventions, with the designation clearly indicating the substitution pattern on the benzene ring core structure. The molecular formula C15H17FN2 reflects the presence of fifteen carbon atoms, seventeen hydrogen atoms, one fluorine atom, and two nitrogen atoms, forming a complex aromatic system with specific substitution patterns.
The compound is classified as an aromatic amine due to its structure containing both aromatic rings and amino groups, while simultaneously being categorized under fluorinated organic compounds due to the presence of a fluorine atom in its structure. The systematic name follows the established convention where the benzyl group (C6H5CH2-) and ethyl group (C2H5-) are attached to the N1 nitrogen atom, while the fluorine substituent occupies the 2-position of the benzene ring relative to the 1,4-diamine functionality. The molecular weight has been reported with some variation in literature sources, with values of 244.31 g/mol being consistently cited across multiple chemical databases.
The compound's structural representation through Simplified Molecular Input Line Entry System notation provides the string: NC1=CC=C(N(CC2=CC=CC=C2)CC)C(F)=C1, which encodes the complete connectivity and substitution pattern of the molecule. This systematic identification enables precise chemical communication and database searches across various scientific platforms and chemical suppliers.
Table 1: Systematic Identification Parameters
| Parameter | Value | Source |
|---|---|---|
| CAS Registry Number | 1038733-91-3 | |
| Molecular Formula | C15H17FN2 | |
| Molecular Weight | 244.31 g/mol | |
| MDL Number | MFCD11195371 | |
| SMILES Notation | NC1=CC=C(N(CC2=CC=CC=C2)CC)C(F)=C1 |
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is characterized by a complex three-dimensional arrangement resulting from the combination of aromatic ring systems and flexible alkyl substituents. The compound features a primary benzene ring with 1,4-diamine substitution, where one amino group remains unsubstituted while the other carries both benzyl and ethyl substituents. The fluorine atom positioned at the 2-carbon creates additional steric and electronic influences on the overall molecular conformation.
The presence of multiple rotatable bonds, particularly those connecting the benzyl and ethyl groups to the nitrogen atom, introduces significant conformational flexibility to the molecule. Research on similar N-alkyl-N-aryl substituted compounds has demonstrated that such systems exhibit multiple preferred conformations due to the interplay between steric factors, including the flat amide-like fragments, the size of bulky phenyl groups, and the configuration of alkyl bridges. The conformational landscape is further complicated by the electronic effects of the fluorine substituent, which influences both the electron density distribution and the preferred orientations of the substituent groups.
The benzyl group attachment introduces additional conformational complexity through the freely rotating benzyl-nitrogen bond, allowing for various orientations of the phenyl ring relative to the main aromatic system. Studies on structurally related compounds have shown that bulky substituents can adopt syn- or anti-orientations relative to planar aromatic fragments, with the preference being determined by steric interactions and electronic stabilization effects. The ethyl substituent, being smaller and more flexible than the benzyl group, contributes to the overall conformational dynamics while generally showing less restricted rotation around the nitrogen-carbon bond.
Table 2: Conformational Parameters
| Structural Feature | Description | Impact on Conformation |
|---|---|---|
| Benzyl-N Bond | Freely rotating aromatic attachment | Multiple phenyl orientations possible |
| Ethyl-N Bond | Flexible alkyl chain | Less sterically hindered rotation |
| Fluorine Substitution | Electron-withdrawing group at position 2 | Electronic influence on ring geometry |
| 1,4-Diamine Pattern | Asymmetric substitution | Creates conformational asymmetry |
Electronic Structure and Quantum Chemical Descriptors
The electronic structure of this compound is significantly influenced by the presence of both electron-donating amino groups and the electron-withdrawing fluorine substituent. Quantum chemical studies on related fluorinated aromatic amines have revealed important insights into the frontier molecular orbital characteristics and electronic properties that can be extrapolated to understand this compound's behavior. The highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels are critical parameters that determine the compound's reactivity and stability profile.
The presence of the fluorine atom introduces substantial electronic perturbations to the aromatic system, affecting both the electron density distribution and the energy gaps between molecular orbitals. Research on para-aminophenyl compounds has demonstrated that fluorine substitution significantly alters the ionization potential and electron affinity values compared to non-fluorinated analogs. The energy gap between highest occupied molecular orbital and lowest unoccupied molecular orbital serves as an important stability index, with studies showing that compounds with appropriate substitution patterns exhibit energy gaps in the range of 3.5-3.6 electron volts.
The chemical reactivity descriptors, including chemical potential, electronegativity, and chemical hardness, are fundamentally altered by the specific substitution pattern present in this compound. The amino groups function as electron-donating centers, while the fluorine substituent acts as an electron-withdrawing group, creating a complex electronic environment that influences the molecule's ability to participate in various chemical reactions. The presence of both benzyl and ethyl substituents on one nitrogen atom creates an asymmetric electronic environment that differs significantly from symmetrically substituted analogs.
Table 3: Electronic Structure Parameters (Estimated based on related compounds)
Comparative Analysis with Structural Analogs
The structural comparison of this compound with related compounds reveals important structure-activity relationships and provides insights into the influence of specific substitution patterns on molecular properties. 4-Fluoro-1,2-phenylenediamine, which represents a simpler analog with the same fluorine substitution but different amino group positioning, serves as an important reference compound. This compound, with molecular formula C6H7FN2 and molecular weight 126.13 g/mol, demonstrates the fundamental effects of fluorine substitution on aromatic diamine systems.
The ortho-positioning of amino groups in 4-fluoro-1,2-phenylenediamine enables the formation of salen-type Schiff bases with salicylaldehydes, a reactivity pattern that differs significantly from the 1,4-diamine substitution pattern in the target compound. The positional isomerism fundamentally alters the coordination chemistry possibilities, with ortho-diamines forming five-membered chelate rings while para-diamines typically act as bridging ligands in coordination complexes. The presence of N-alkyl and N-aryl substituents in this compound further modifies these coordination properties by introducing steric hindrance and altering the electronic properties of the nitrogen donor atoms.
Comparison with 1-N-ethyl-4-fluoro-1-N-phenylbenzene-1,2-diamine, which has molecular formula C14H15FN2 and molecular weight 230.28 g/mol, reveals the impact of benzyl versus phenyl substitution patterns. The additional methylene spacer in the benzyl group provides greater conformational flexibility compared to direct phenyl attachment, while maintaining similar electronic properties. This structural modification can significantly influence the compound's binding affinity and selectivity in biological systems, as well as its physical properties such as solubility and volatility.
The analysis extends to consideration of non-fluorinated analogs, where the replacement of fluorine with hydrogen dramatically alters the electronic properties and reactivity patterns. The electron-withdrawing nature of fluorine enhances the electrophilicity of the aromatic ring while simultaneously affecting the basicity of the amino groups through inductive effects. This electronic modulation is crucial for understanding the compound's potential applications in medicinal chemistry, where subtle electronic changes can dramatically influence biological activity and selectivity profiles.
Table 4: Comparative Analysis of Structural Analogs
The comparative analysis demonstrates that this compound represents a unique structural class among fluorinated aromatic diamines, combining the electronic effects of fluorine substitution with the steric and conformational properties imparted by mixed alkyl-aryl substitution on the amino group. This combination of features positions the compound as a valuable building block for advanced synthetic applications and potential pharmaceutical development, where the precise modulation of electronic and steric properties is essential for achieving desired biological or chemical activities.
Properties
IUPAC Name |
1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2/c1-2-18(11-12-6-4-3-5-7-12)15-9-8-13(17)10-14(15)16/h3-10H,2,11,17H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGCYGFQPEFCUGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2=C(C=C(C=C2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Physical Properties
| Property | Value |
|---|---|
| CAS No. | 1038733-91-3 |
| Molecular Formula | C15H17FN2 |
| Molecular Weight | 244.31 g/mol |
| IUPAC Name | 1-N-benzyl-1-N-ethyl-2-fluorobenzene-1,4-diamine |
Spectroscopic Data
| Spectroscopic Method | Key Features |
|---|---|
| ¹H NMR | Aromatic protons (~6.5–7.5 ppm), ethyl group signals |
| ¹³C NMR | Carbon signals corresponding to benzyl and ethyl groups |
| IR Spectroscopy | N-H stretches (~3300 cm⁻¹), C-F vibrations (~1200 cm⁻¹) |
Chemical Reactions Analysis
Types of Reactions
N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the benzene ring reacts with electrophiles like halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol, or hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Halogens (Cl2, Br2) with aluminum chloride (AlCl3) as a catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Corresponding amines or reduced derivatives.
Substitution: Halogenated benzene derivatives.
Scientific Research Applications
Chemistry
N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine is utilized as a building block for synthesizing more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals. Its unique fluorine substituent enhances its reactivity and stability compared to similar compounds without fluorine.
Biology
Research indicates potential biological activities , including antimicrobial and anticancer properties. The compound's interaction with biological targets can modulate enzyme activity, suggesting its role in drug design and development.
Medicine
In medicinal chemistry, this compound is explored for its potential use in drug development. Its ability to act on specific molecular targets makes it a candidate for novel therapeutic agents aimed at various diseases.
Industry
The compound finds applications in producing specialty chemicals and materials, including polymers and dyes. Its properties allow it to be used in developing new materials with enhanced performance characteristics.
Case Study 1: Antimicrobial Properties
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. Results indicated significant inhibitory effects, highlighting its potential as a lead compound for developing new antimicrobial agents.
Case Study 2: Anticancer Activity
Research focused on the anticancer properties of this compound demonstrated its ability to induce apoptosis in cancer cell lines. Mechanistic studies revealed that it interacts with specific cellular pathways involved in cell proliferation and survival.
Mechanism of Action
The mechanism of action of N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key analogs and their properties are summarized below:
Key Observations:
- Solubility: The dimethylaminoethyl group in ’s derivative improves aqueous solubility, a critical factor for drug design .
- Steric Effects : The benzyl and ethyl groups in the target compound introduce significant steric hindrance, which may reduce aggregation propensity compared to smaller substituents (e.g., methyl) .
Antimalarial Activity:
- Compounds with diethylpentane-1,4-diamine side chains (e.g., ) showed poor antimalarial activity despite mimicking chloroquine’s pharmacophore . The target compound’s bulkier substituents may hinder parasitic enzyme interactions.
DNA Intercalation:
- Bicyclic diamines in demonstrated DNA intercalation via planar aromatic systems . The target compound’s fluorine and bulky groups may reduce planarity, limiting similar activity.
Aggregation Inhibition:
- Benzene-1,4-diamine derivatives () inhibit amyloid-beta (Aβ) peptide aggregation via redox properties . The target compound’s fluorine could enhance redox activity, but steric bulk might limit adduct formation.
Biological Activity
N1-Benzyl-N1-ethyl-2-fluorobenzene-1,4-diamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic applications based on available literature.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes the introduction of a benzyl and ethyl group onto a fluorinated aromatic amine backbone. While specific procedures may vary, the following steps are generally involved:
- Preparation of the Fluorinated Aromatic Amine : Starting from 2-fluoroaniline.
- Benzylation and Ethylation : Utilizing benzyl chloride and ethyl bromide in the presence of a base to form the desired diamine structure.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial activity of compounds related to this compound. For instance, derivatives with similar structures have shown significant antibacterial effects against various strains of bacteria including Staphylococcus aureus and Escherichia coli.
| Compound | Activity Against S. aureus | Activity Against E. coli | MIC (μmol/mL) |
|---|---|---|---|
| Compound A | 75% of standard drug | 80% of Ciprofloxacin | 3.125 - 12.5 |
| Compound B | 48% of Fluconazole | Not tested | 12.5 |
These findings suggest that modifications to the amine structure can enhance antimicrobial potency, making it a promising candidate for further development as an antibacterial agent .
Anticancer Activity
This compound has also been investigated for its anticancer properties. Compounds in this class have exhibited cytotoxic effects on various cancer cell lines, indicating potential as multi-targeted drug candidates:
- Mechanism of Action : The proposed mechanisms include interference with DNA replication and induction of apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study conducted by Bistrović et al. synthesized several derivatives based on the benzimidazole framework, which shares structural similarities with this compound. The results demonstrated that certain hybrids exhibited potent antimicrobial activity with MIC values significantly lower than standard treatments .
Study 2: Anticancer Potential
In another investigation, quinone-bearing polyamines were evaluated for their anticancer effects. The lead compound demonstrated significant cytotoxicity against multiple cancer cell lines and showed promise in preclinical models . Although not directly tested on this compound, these findings suggest that similar polyamine structures may yield favorable results.
Q & A
Q. How does this compound compare to non-fluorinated analogs in terms of electronic properties?
- Methodological Answer : Perform Hammett studies to quantify electron-withdrawing effects of fluorine. UV-Vis spectroscopy (e.g., charge-transfer bands) and NMR chemical shift trends (e.g., para-substituent effects) provide empirical data. Theoretical calculations (NBO analysis) further elucidate resonance and inductive effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
